![molecular formula C10H16BN3O2 B1289523 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine CAS No. 947249-41-4](/img/structure/B1289523.png)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Overview
Description
The compound of interest, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine, is a derivative of pyrazine with a boron-containing group attached to it. This structure is indicative of its potential utility in organic synthesis, particularly in Suzuki coupling reactions, which are commonly used to form carbon-carbon bonds in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of related pyrazine derivatives has been explored in various studies. For instance, the synthesis of 5-sulfoxide-substituted pyrazolo[5,1-d][1,2,3,5]tetrazin-4(3H)ones involves a diazotization reaction followed by cycloaddition with aryl isocyanate . Another study describes a regioselective synthesis of tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones from primary amines and α-amino acid derivatives, using a constrained intramolecular "click" reaction . Although these methods do not directly apply to the synthesis of the compound , they provide insight into the synthetic strategies that could be adapted for its preparation.
Molecular Structure Analysis
The molecular structure of a closely related compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, has been confirmed using various spectroscopic techniques including FT-IR, 1H NMR, 13C NMR, and MS. Additionally, X-ray diffraction was used to determine the single crystal structure, and density functional theory (DFT) calculations were performed to calculate the molecular structure, which was found to be consistent with the experimental data .
Chemical Reactions Analysis
Boronic acid derivatives, such as the one present in the compound of interest, are known to participate in various chemical reactions. For example, tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives have been used as catalysts for the dehydrative amide condensation between carboxylic acids and amines . This suggests that the boron-containing group in the compound could potentially act as a catalyst or reactant in similar condensation reactions.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine are not detailed in the provided papers, the properties of similar compounds can offer some insights. Boronic acid derivatives are generally stable under dry conditions but can react with various nucleophiles in the presence of moisture. They are also known for their ability to form stable complexes with diols, which is a key feature in their role in Suzuki coupling reactions .
Scientific Research Applications
Synthesis and Characterization
Synthesis of Related Compounds
The synthesis of compounds related to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine has been extensively studied. For example, the synthesis and characterization of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives have been achieved, confirmed by FT-IR, NMR, MS spectroscopies, and X-ray diffraction. These studies provide insights into the chemical properties and potential applications of similar compounds (Liao et al., 2022).
Crystal Structure and DFT Studies
In-depth studies involving crystal structure and density functional theory (DFT) have been conducted on similar compounds. These studies help in understanding the molecular structures, which are essential for potential applications in various fields, including pharmaceuticals and materials science (Huang et al., 2021).
Catalysis and Polymer Synthesis
Palladium-Catalyzed Borylation
Research has demonstrated the use of similar compounds in palladium-catalyzed borylation reactions. These reactions are crucial in the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which have significant applications in organic synthesis and medicinal chemistry (Takagi & Yamakawa, 2013).
Polymer Synthesis
Compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine have been used in the synthesis of novel polymers. For example, their application in the synthesis of fluorene copolymers with luminescent properties has been documented. This suggests potential use in the development of new materials with unique optical properties (Cheon et al., 2005).
Molecular Structure Analysis
- Molecular Electrostatic Potential and Orbitals: Studies have shown the importance of analyzing the molecular electrostatic potential and frontier molecular orbitals of compounds similar to 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine. This analysis aids in revealing the physicochemical properties of the compounds, which is crucial for their application in various scientific domains (Yang et al., 2021).
Fluorescence and Sensing Applications
- Fluorescence Probes for H2O2 Detection: Research involving boronate ester fluorescence probes, closely related to the chemical structure , has shown promising results in the detection of hydrogen peroxide vapor. This highlights the potential application of similar compounds in the development of sensitive and selective sensors for environmental and health monitoring (Fu et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used for borylation at the benzylic c-h bond of alkylbenzenes .
Mode of Action
The compound interacts with its targets through a process known as borylation . This involves the addition of a boron atom to the target molecule, which can significantly alter its chemical properties and reactivity. The exact changes resulting from this interaction depend on the specific target and the environmental conditions .
Action Environment
The action, efficacy, and stability of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine can be influenced by various environmental factors . These can include factors such as temperature, pH, and the presence of other chemicals.
properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-14-8(12)6-13-7/h5-6H,1-4H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNIRWXQQRNRJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592162 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
CAS RN |
947249-41-4 | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947249-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50592162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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